REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:12])[CH2:4][S:5][S:6][CH2:7][CH:8]([OH:11])[CH2:9]Cl.CO.[OH-].[Na+]>C1(C)C=CC=CC=1>[O:11]1[CH2:9][CH:8]1[CH2:7][S:6][S:5][CH2:4][CH:3]1[O:12][CH2:2]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(CSSCC(CCl)O)O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was dripped into a reaction vessel
|
Type
|
ADDITION
|
Details
|
containing a mixed solvent
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
WASH
|
Details
|
the organic layer was washed with 180 g of water three times
|
Type
|
DISTILLATION
|
Details
|
After that, the solvent was distilled away
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CSSCC2CO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 171 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |